molecular formula C7H5Br3 B1611536 1-Bromo-4-(dibromomethyl)benzene CAS No. 62247-77-2

1-Bromo-4-(dibromomethyl)benzene

Cat. No.: B1611536
CAS No.: 62247-77-2
M. Wt: 328.83 g/mol
InChI Key: PGLAXDZKOAPBHY-UHFFFAOYSA-N
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Description

1-Bromo-4-(dibromomethyl)benzene is an organic compound with the molecular formula C7H5Br3. It is a derivative of benzene, where a bromine atom and a dibromomethyl group are substituted at the para position. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

Mechanism of Action

Action Environment

The action, efficacy, and stability of 1-Bromo-4-(dibromomethyl)benzene can be influenced by various environmental factors . These could include temperature, pH, and the presence of other compounds that can react with it. As a brominated compound, it may also be sensitive to light, which could lead to photodegradation.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(dibromomethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-bromotoluene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds via the formation of a benzenonium intermediate, followed by the substitution of hydrogen atoms with bromine atoms .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(dibromomethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Bromo-4-(dibromomethyl)benzene has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Bromo-4-(dibromomethyl)benzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other brominated benzenes. Its dibromomethyl group makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-bromo-4-(dibromomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLAXDZKOAPBHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00499612
Record name 1-Bromo-4-(dibromomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62247-77-2
Record name 1-Bromo-4-(dibromomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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